1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride
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Overview
Description
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a heterocyclic compound with the molecular formula C11H12N2•HCl. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of both pyrimidine and indole, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
It is known that pyrimido[1,2-a]indoles, a class of compounds to which this molecule belongs, are widely represented in the chemistry of natural products and play important roles in various physiological processes .
Mode of Action
The reaction mechanism of similar compounds includes a buchwald–hartwig coupling promoted by base, an intramolecular nucleophilic addition of nh group at a с≡n bond that leads to the formation of the respective 2-amino -n - (2-cyanophenyl)indole and, finally, an intramolecular cyclization involving amino and nitrile groups .
Biochemical Pathways
It is known that pyrimido[1,2-a]indoles can exhibit antifungal and hypoglycemic activity, as well as be effective in the treatment of atherosclerosis .
Result of Action
It is known that pyrimido[1,2-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with proteases, leading to the modulation of proteolytic activity. This interaction can affect the breakdown of proteins and peptides, impacting various physiological processes . Additionally, this compound can bind to specific receptors on cell surfaces, altering signal transduction pathways and cellular responses .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can modulate the expression of genes involved in metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, the compound can inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound can bind to transcription factors, altering their ability to regulate gene expression . These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, resulting in reduced efficacy and altered cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved physiological outcomes . At higher doses, it can induce toxic or adverse effects, including cellular damage and organ dysfunction . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, affecting energy production and cellular metabolism . Additionally, this compound can impact the synthesis and degradation of specific metabolites, altering their concentrations within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside, it can bind to intracellular proteins, influencing its distribution and activity within the cell .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydropyrimidine with indole derivatives under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar condensation techniques. The process is optimized for yield and purity, often employing advanced purification methods such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex heterocyclic structures.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iminoindolinylidenemalononitriles, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Known for its use in alkaloid synthesis and studies on neurodegenerative diseases.
10-formyl-3-methyl-1,2,3,4-tetrahydropyrimido[1,2-a]indole: Used in nucleophilic substitution reactions to form α-carboline derivatives.
Uniqueness
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is unique due to its combined pyrimidine and indole structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJZMACWUFPDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC3=CC=CC=C3N2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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